molecular formula C10H12Cl2FN B1473881 (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride CAS No. 1443538-48-4

(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B1473881
CAS No.: 1443538-48-4
M. Wt: 236.11 g/mol
InChI Key: MZYAWBVYMJGXNS-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-5-fluorophenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

    Introduction of the 2-chloro-5-fluorophenyl Group: This step involves the substitution of the pyrrolidine ring with the 2-chloro-5-fluorophenyl group. This can be achieved through nucleophilic substitution reactions using reagents like 2-chloro-5-fluorobenzene.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyrrolidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the compound, particularly on the aromatic ring. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyrrolidine N-oxide derivatives.

    Reduction: Formation of reduced aromatic ring derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is used to study the interactions of pyrrolidine derivatives with various biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, ®-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride is investigated for its potential therapeutic properties. It is studied for its effects on neurological pathways and its potential use in treating disorders related to the central nervous system.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of ®-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-fluorophenylpyrrolidine
  • 2-chloro-5-fluorophenylpyrrolidine hydrobromide
  • 2-chloro-5-fluorophenylpyrrolidine acetate

Uniqueness

®-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the aromatic ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-2-(2-chloro-5-fluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYAWBVYMJGXNS-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 2
(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 3
(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 4
(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 5
(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 6
(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

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